molecular formula C20H17ClN4O2 B2737221 3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide CAS No. 1173033-47-0

3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B2737221
CAS No.: 1173033-47-0
M. Wt: 380.83
InChI Key: XNOVGVAEVMJXEX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a pyrazolo[3,4-b]pyridine group, and a phenyl group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The pyrazolo[3,4-b]pyridine group, in particular, is a bicyclic structure that can exist in different tautomeric forms .

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Researchers have developed methods to synthesize various derivatives of pyrazolo[3,4-b]pyridine and similar heterocycles, highlighting the versatility of these compounds in generating biologically active molecules and potential materials with unique properties. For instance, the work by Almazroa, Elnagdi, and El‐Din (2004) on enaminones reactions to produce azolopyrimidines and azolopyridines demonstrates the compound's role in synthesizing complex heterocycles (Almazroa, Elnagdi, & El‐Din, 2004).

Molecular Docking and Antimicrobial Activities

The potential of pyrazolo[3,4-b]pyridine derivatives in antimicrobial and anticancer activities has been explored through various studies. Compounds synthesized from pyrazolo[3,4-b]pyridine cores have been evaluated for their antimicrobial properties, showcasing some promising results. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety and evaluated their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with a pyrazolo[3,4-b]pyridine core have been studied for their antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Given the biological activity of related compounds, this compound could be a promising candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action.

Properties

IUPAC Name

3-chloro-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-25-19-17(15(11-16(26)22-19)12-6-3-2-4-7-12)18(24-25)23-20(27)13-8-5-9-14(21)10-13/h2-10,15H,11H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOVGVAEVMJXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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